methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate
Description
Methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate is a glycinate ester derivative featuring a substituted indole core. The indole ring is functionalized with methoxy groups at positions 4 and 7, a methyl group at position 1, and a carbonyl-linked glycinate ester at position 2.
Properties
Molecular Formula |
C15H18N2O5 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
methyl 2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C15H18N2O5/c1-17-10(15(19)16-8-13(18)22-4)7-9-11(20-2)5-6-12(21-3)14(9)17/h5-7H,8H2,1-4H3,(H,16,19) |
InChI Key |
YJUHKQKYTNIIKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The indole ring is then functionalized with methoxy and methyl groups through electrophilic substitution reactions.
Coupling with Glycinate: The final step involves coupling the substituted indole with glycinate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Indole Core Assembly via Ugi-4CR
The indole scaffold is synthesized through a Ugi four-component reaction (Ugi-4CR) involving:
-
Substituted anilines (e.g., 3,4,5-trimethoxyaniline)
-
Isocyanides (e.g., benzyl isocyanide)
-
Glyoxal dimethyl acetal
-
Formic acid
Reaction Conditions :
Cyclization : The Ugi adduct undergoes acid-catalyzed cyclization using methanesulfonic acid (MSA) at 70°C to form the indole ring .
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Ugi-4CR | Aniline, isocyanide, glyoxal dimethyl acetal, formic acid | Linear Ugi adduct | 74–96% |
| Cyclization | MSA, 70°C, 0.5–1 h | Indole-2-carboxamide core | 22–96% |
Functionalization of the Indole Ring
Methoxy Group Introduction :
-
Methylation : Methoxy groups are introduced via methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
-
Regioselectivity : Electron-donating groups (EDGs) on the aniline precursor enhance cyclization efficiency .
Methylation Example :
text3,4,5-Trimethoxyaniline + CH₃I → 1-Methylindole derivative Conditions: DMF, NaH, 0°C → RT[3] Yield: 94% (gram-scale)[2]
Ester Hydrolysis
The glycinate ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : MSA or HCl promotes ester cleavage to carboxylic acid.
-
Basic Hydrolysis : NaOH/EtOH yields the sodium carboxylate .
Kinetics : Methanolysis of related cyclohexyl amides occurs at 70°C within 0.5 h .
Amide Bond Stability
The carboxamide group resists hydrolysis under mild conditions but cleaves under:
-
Enzymatic Action : Peptidases in biological systems (theoretical).
Electrophilic Substitution on the Indole Ring
The electron-rich indole core participates in electrophilic reactions:
-
Nitration : Directed by methoxy groups to C5/C6 positions.
-
Halogenation : Bromine or iodine in acetic acid targets C3.
Limitations : Steric hindrance from the 1-methyl group reduces reactivity at C3 .
Anticancer Agent Precursors
The compound serves as a scaffold for antitubulin agents. Key modifications include:
-
Pyrazole/Triazole Addition : Via nucleophilic substitution at the acetamide side chain .
-
Tubulin Polymerization Inhibition : IC₅₀ values ≤0.86 μM in HT-29 cells .
Example Reaction :
text6a–6k + Pyrazole/Triazole → 7a–7r (Target derivatives) Conditions: K₂CO₃, DMF, 80°C Yield: 60–85%[3]
Biopolymer Conjugation
The carboxylic acid (post-hydrolysis) couples with amines via EDC/NHS chemistry for drug-delivery systems.
Degradation Pathways
-
Photodegradation : UV exposure oxidizes methoxy groups to quinones.
-
Thermal Decomposition : >200°C induces decarboxylation and indole ring fragmentation.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Activity:
- Research indicates that derivatives of compounds similar to methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate exhibit anti-inflammatory properties. For instance, studies on related compounds have shown inhibition of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses . This suggests that this compound may have therapeutic potential for inflammatory diseases.
-
Cancer Research:
- Indole derivatives are often investigated for their anticancer properties. The structural features of this compound may contribute to its ability to modulate signaling pathways involved in cancer cell proliferation and apoptosis . This aligns with findings from other studies that highlight the role of indoles in cancer treatment strategies.
-
Neuroprotective Effects:
- Compounds containing indole moieties have been studied for their neuroprotective effects. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases, as suggested by similar compounds that demonstrate protective effects against neuronal damage .
Pharmacological Insights
Case Study 1: Anti-inflammatory Mechanisms
A study focusing on the anti-inflammatory properties of related compounds demonstrated that treatment with indole derivatives significantly reduced levels of pro-inflammatory markers in vitro. The mechanism was linked to the suppression of NF-kB activation and decreased expression of Toll-like receptor 4 (TLR4) .
Case Study 2: Anticancer Activity
In a preclinical model, the administration of indole-based compounds led to reduced tumor growth and enhanced apoptosis in cancer cells. This was attributed to the ability of these compounds to induce cell cycle arrest and promote programmed cell death through the activation of caspases .
Mechanism of Action
The mechanism of action of methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate involves its interaction with specific molecular targets. The indole ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Three closely related compounds are compared:
Methyl N-[(4-chloro-1H-indol-1-yl)acetyl]glycinate ()
Methyl N-(1-methyl-1H-indol-2-ylcarbonyl)glycinate ()
Target Compound : Methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate
Table 1: Structural and Physical Property Comparison
Challenges in Characterization
- Limited experimental data (e.g., melting points, flash points) for the target compound necessitates reliance on computational estimates and analog comparisons.
- X-ray crystallography (using programs like SHELXL; ) could resolve structural ambiguities but requires high-quality crystals .
Biological Activity
Methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate is a synthetic compound derived from indole, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O4 |
| Molecular Weight | 306.31 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The compound features an indole core with methoxy substituents at positions 4 and 7, along with a carbonyl group linked to a glycinate moiety. This structure is significant as indole derivatives are known for their ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with multiple receptors and pathways:
Target Receptors:
Indole derivatives have been shown to bind with high affinity to serotonin receptors, particularly the 5-HT_2A receptor, which plays a crucial role in mood regulation and cognition.
Biological Pathways:
The compound may influence several biochemical pathways, including:
- Methylation Processes: It is involved in the methylation of glycine, potentially affecting metabolic pathways related to S-adenosylmethionine (SAMe) .
- Antioxidant Activity: Indole derivatives are known for their antioxidant properties, which may contribute to cellular protection against oxidative stress.
Biological Activities
This compound exhibits various biological activities:
Anticancer Activity:
Research indicates that indole derivatives can inhibit the growth of various tumor cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties:
Indole derivatives have demonstrated antimicrobial activity against several bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic processes .
Neuroprotective Effects:
Preliminary studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This could have implications for conditions such as depression and neurodegenerative diseases .
Case Studies
Several studies have explored the biological activities of this compound:
-
In Vitro Tumor Cell Studies:
- A study investigated the effects of similar indole-based compounds on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations.
-
Animal Models:
- Research involving animal models demonstrated that administration of methyl N-[4,7-dimethoxyindole derivative] significantly reduced tumor growth compared to control groups. The study highlighted the potential for therapeutic applications in oncology.
-
Neuroprotective Studies:
- In models of neuroinflammation, this compound showed promising results in reducing markers of inflammation and improving cognitive function in treated animals.
Q & A
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Coupling Reagent | EDC/HOBt | Minimizes racemization |
| Solvent | Anhydrous DMF | Enhances solubility |
| Temperature | 70°C, N₂ atmosphere | Reduces ester hydrolysis |
Q. Table 2. Stability Study Design
| Condition | Test Range | Analytical Method |
|---|---|---|
| pH | 1.2, 4.5, 7.4, 9.0 | LC-MS (degradants) |
| Temperature | 25°C, 40°C, 60°C | HPLC-PDA (purity) |
| Light Exposure | UV (254 nm, 48h) | HRMS (photoproducts) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
